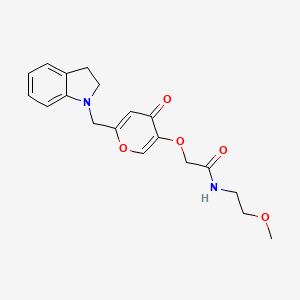

2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(2-methoxyethyl)acetamide

Description

"2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(2-methoxyethyl)acetamide" is a synthetic organic compound featuring a pyran-4-one core substituted with an indolin-1-ylmethyl group at position 6 and an acetamide moiety at position 2.

Properties

IUPAC Name |

2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(2-methoxyethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O5/c1-24-9-7-20-19(23)13-26-18-12-25-15(10-17(18)22)11-21-8-6-14-4-2-3-5-16(14)21/h2-5,10,12H,6-9,11,13H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBQUNSDBBLDJAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)COC1=COC(=CC1=O)CN2CCC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(2-methoxyethyl)acetamide typically involves multiple steps:

Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone or aldehyde.

Pyran Ring Construction: The pyran ring can be formed via a multi-component reaction involving an aldehyde, a β-keto ester, and a suitable catalyst under reflux conditions.

Coupling Reaction: The indole derivative is then coupled with the pyran ring system using a suitable linker, often through a nucleophilic substitution reaction.

Acetamide Formation: Finally, the acetamide group is introduced by reacting the intermediate with 2-methoxyethylamine under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole and pyran moieties, using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the acetamide or methoxyethyl groups, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticholinesterase Activity

The compound has been investigated for its potential inhibitory effects on acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Preliminary studies indicate that similar compounds exhibit significant AChE inhibition, suggesting that this compound may also possess this activity.

| Compound | AChE Inhibition IC50 (µM) |

|---|---|

| This compound | TBD |

| Reference Compound (Eserine) | 0.5 |

Anticancer Properties

Research indicates that derivatives of indoline and pyran can exhibit anticancer effects through mechanisms such as apoptosis induction and cell cycle arrest. The specific potential of this compound in targeting various cancer cell lines requires further exploration.

Antimicrobial Activity

Preliminary studies suggest that compounds with similar structural frameworks possess antimicrobial properties. Testing against various bacterial strains could reveal the efficacy of this compound as an antimicrobial agent.

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound to the active site of AChE. These studies suggest favorable interactions that could lead to effective inhibition, providing insights into its mechanism of action.

Mechanism of Action

The mechanism by which 2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(2-methoxyethyl)acetamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Key Compounds:

2-[(6-Ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide (): Core Structure: Thieno[2,3-d]pyrimidin-4-one (vs. pyran-4-one in the target compound). Substituents: Ethyl and phenyl groups at positions 6 and 3, respectively; sulfanyl-acetamide linked to a nitrobenzene group. The nitro group increases molecular weight (MW: ~428.47 g/mol) and may reduce solubility.

2-Methoxy-N-[(2E)-3-[4-[[3-methyl-4-[(6-methylpyridin-3-yl)oxy]phenyl]amino]-6-quinazolinyl]-2-propen-1-yl]acetamide (): Core Structure: Quinazoline (vs. pyranone). Substituents: Methoxyacetamide with a propenyl linker to a quinazoline-arylaminopyridyl system. Key Differences: The quinazoline core is larger and more planar, likely influencing DNA intercalation or kinase binding. The methoxyethyl group in the target compound may confer better solubility than the propenyl linker.

Amino Acid Conjugates (e.g., S5b, S5c) (): Core Structure: Thiazole or pyridine with amino acid backbones. Substituents: Hydrazinylcarbonyl and phenyl/methyl groups. Key Differences: These compounds lack the pyranone/indoline system but share acetamide functionalization. Their lower molecular weights (~300–350 g/mol) suggest improved bioavailability compared to the target compound.

Table 1: Comparative Analysis

Functional Implications

- In contrast, the nitro group in ’s compound could confer antimicrobial or antiparasitic activity .

- Solubility : The methoxyethyl group in the target compound likely improves water solubility compared to the nitrobenzene group in ’s derivative, which is more lipophilic .

- Stability: Pyran-4-one cores are prone to hydrolysis under acidic conditions, whereas thieno-pyrimidinones () and quinazolines () exhibit greater aromatic stability .

Biological Activity

The compound 2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(2-methoxyethyl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. Its complex structure, featuring an indoline moiety linked to a pyranone derivative, suggests diverse interactions with biological targets. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant studies.

Structural Characteristics

The molecular formula of the compound is , with a molecular weight of 421.4 g/mol. The presence of functional groups such as the indoline and pyran rings contributes to its chemical reactivity and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C22H25N3O5 |

| Molecular Weight | 421.4 g/mol |

| CAS Number | 898441-00-4 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Condensation Reactions : Indoline derivatives are reacted with pyran intermediates under controlled conditions.

- Use of Catalysts : Specific catalysts and solvents are employed to enhance yield and purity.

- Optimized Reaction Conditions : Temperature and pressure settings are carefully controlled to ensure the desired product is obtained efficiently.

Biological Activity

Preliminary studies indicate that this compound may exhibit various biological activities, including:

Antimicrobial Activity

Research suggests that compounds similar to this compound show significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, related compounds have demonstrated minimum inhibitory concentrations (MICs) ranging from 1.99 μM to 28.5 μM against various bacterial strains, indicating a potential for developing antimicrobial agents .

Anticancer Properties

Studies focusing on the anticancer potential of indoline-based compounds have shown promising results. For example, certain derivatives exhibit cytotoxic effects in human cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation at low concentrations . The mechanism of action often involves the induction of apoptosis and disruption of cellular signaling pathways.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, docking studies suggest that it may interact with specific receptors or enzymes involved in disease pathways, particularly those related to cancer and infectious diseases .

Case Studies

Several studies have highlighted the biological activity of related compounds:

- Antibacterial Studies : A study evaluating the antibacterial properties of indole derivatives found that modifications in substituents significantly affected their efficacy against various bacterial strains, emphasizing structure–activity relationships (SAR) .

- Anticancer Activity : Research on similar indoline derivatives showed potent anticancer activity in vitro against multiple cancer cell lines, with some compounds exhibiting selectivity towards specific cancer types .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.